![molecular formula C11H9N3S B14728564 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole CAS No. 6528-92-3](/img/structure/B14728564.png)
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole typically involves the formation of the benzimidazole core followed by the introduction of the thiazole moiety. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole ring. The thiazole ring can then be introduced through various synthetic routes, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of such compounds often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular to enhance the sustainability and efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA, enzymes, or receptors, leading to the modulation of biological processes. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the benzimidazole structure.
2-Methylbenzimidazole: Similar structure but with a methyl group instead of the thiazole moiety.
Uniqueness
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
6528-92-3 |
|---|---|
分子式 |
C11H9N3S |
分子量 |
215.28 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-15-7-12-8/h1-4,6-7H,5H2,(H,13,14) |
InChIキー |
CILLWQBDQGROKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


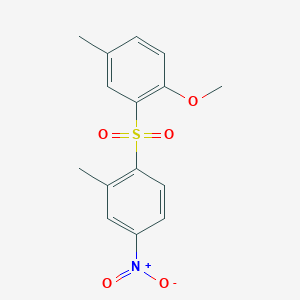

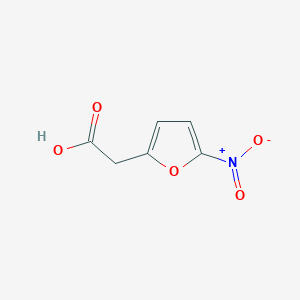
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

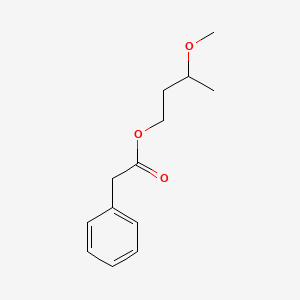
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
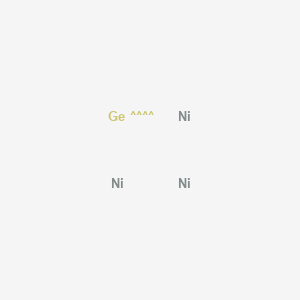
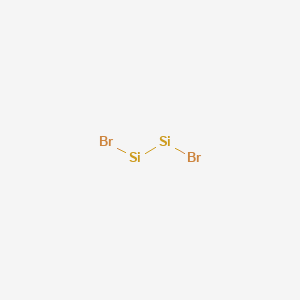
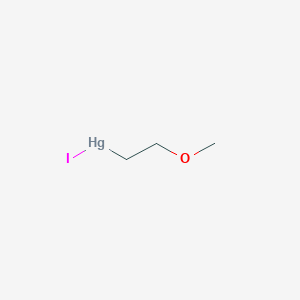

![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)


